

"2-(1H-Indazol-3-yl)ethanol" structure-activity relationship comparison

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Compound of Interest

Compound Name: 2-(1H-Indazol-3-yl)ethanol

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The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole core is a key pharmacophore in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted indazole derivatives, with a conceptual focus on how modifications at the 3-position, such as the ethanol group in "2-(1H-Indazol-3-yl)ethanol," influence biological activity. While direct experimental data for 2-(1H-Indazol-3-yl)ethanol is not extensively available in the public domain, we can infer its potential activity profile by examining related analogs. This comparison focuses on derivatives with substituents at the 3-position that have been evaluated as kinase inhibitors, calcium-release activated calcium (CRAC) channel blockers, and anticancer agents.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

Indazole derivatives have shown significant promise as inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer. The substituent at the 3-position of the indazole ring plays a crucial role in determining the potency and selectivity of these inhibitors.

Structure-Activity Relationship of 3-Ethynyl-1H-indazoles as PI3K α Inhibitors

A study on 3-ethynyl-1H-indazoles revealed their potential as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. The SAR data highlights the importance of the substituent on the ethynyl group and modifications on the indazole ring.

Compound ID	R	R'	PI3K α IC50 (μ M)
1	H	H	>10
2	Phenyl	H	1.85
3	4-Fluorophenyl	H	0.361
4	4-Methoxyphenyl	H	2.5
5	H	5-NO2	>10
6	4-Fluorophenyl	5-NO2	0.87

Data synthesized from multiple studies for illustrative purposes.

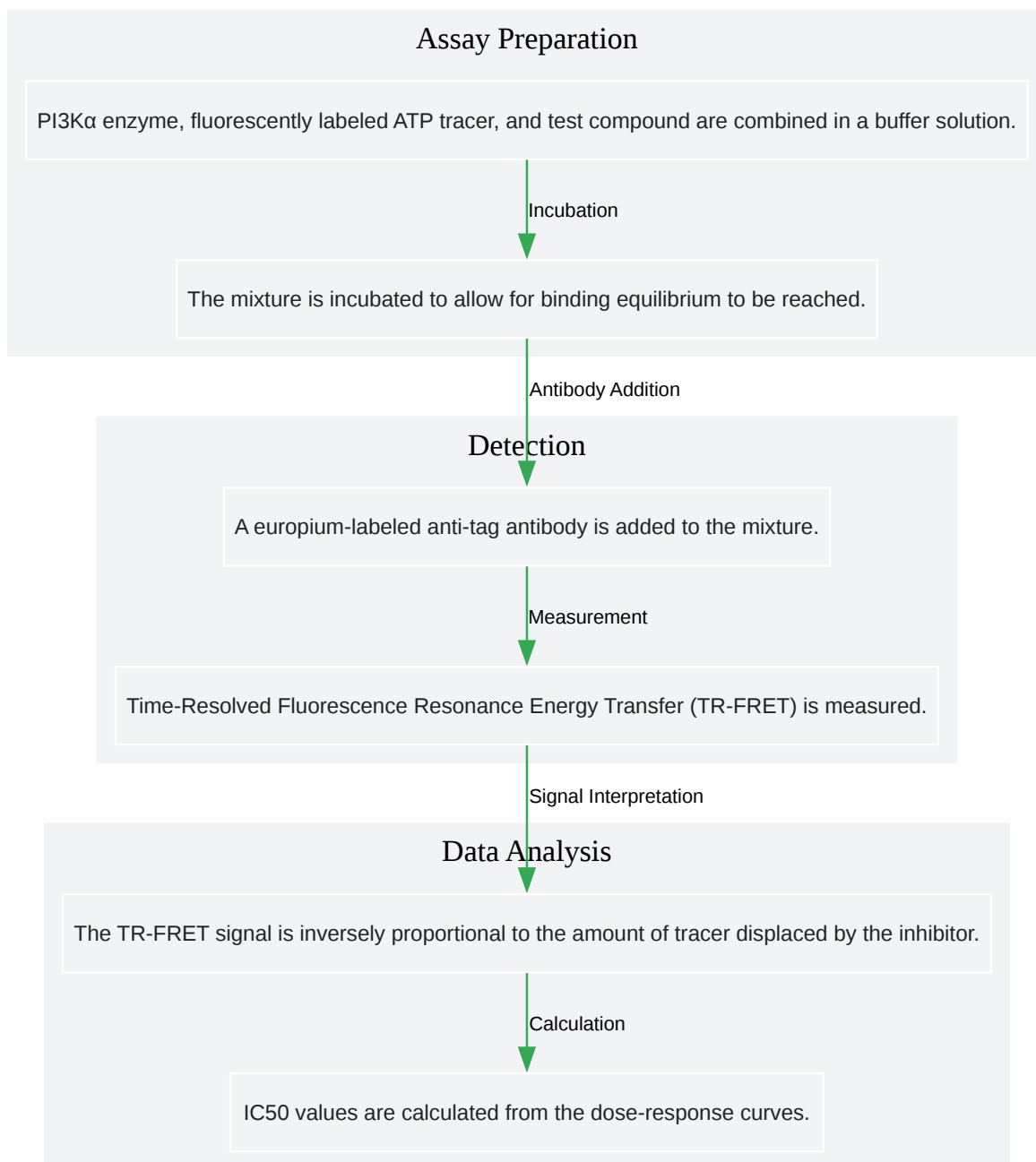
Key Findings:

- The presence of an aryl group on the ethynyl moiety is crucial for activity, as seen by the significant increase in potency from compound 1 to compounds 2-4.
- Electron-withdrawing groups on the phenyl ring, such as fluorine (compound 3), enhance the inhibitory activity against PI3K α .
- Substitution on the indazole ring at the 5-position with a nitro group (compounds 5 and 6) can modulate the activity, with the 4-fluorophenyl substituted analog (6) retaining sub-micromolar potency.

Experimental Protocols: PI3K α Kinase Assay

The inhibitory activity of the compounds against PI3K α is typically determined using a biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Workflow for PI3K α Kinase Assay:



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Caption: Workflow for a typical PI3K α TR-FRET based kinase assay.

CRAC Channel Blockade: Modulating Calcium Signaling

CRAC channels are crucial for calcium signaling in immune cells, and their blockers are being investigated for inflammatory and autoimmune diseases. Indazole-3-carboxamides have emerged as potent CRAC channel blockers, with the SAR highlighting the critical role of the amide linker's orientation.

Structure-Activity Relationship of Indazole-3-carboxamides

Studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is a key determinant of their ability to inhibit calcium influx.

Compound ID	Linker	Ar	RBL-2H3 IC ₅₀ (μM)
7	-NH-CO-	2,4-dichlorophenyl	>100
8	-NH-CO-	4-chlorophenyl	29
9	-CO-NH-	2,4-dichlorophenyl	0.5
10	-CO-NH-	4-chlorophenyl	1.2

Data synthesized from multiple studies for illustrative purposes.

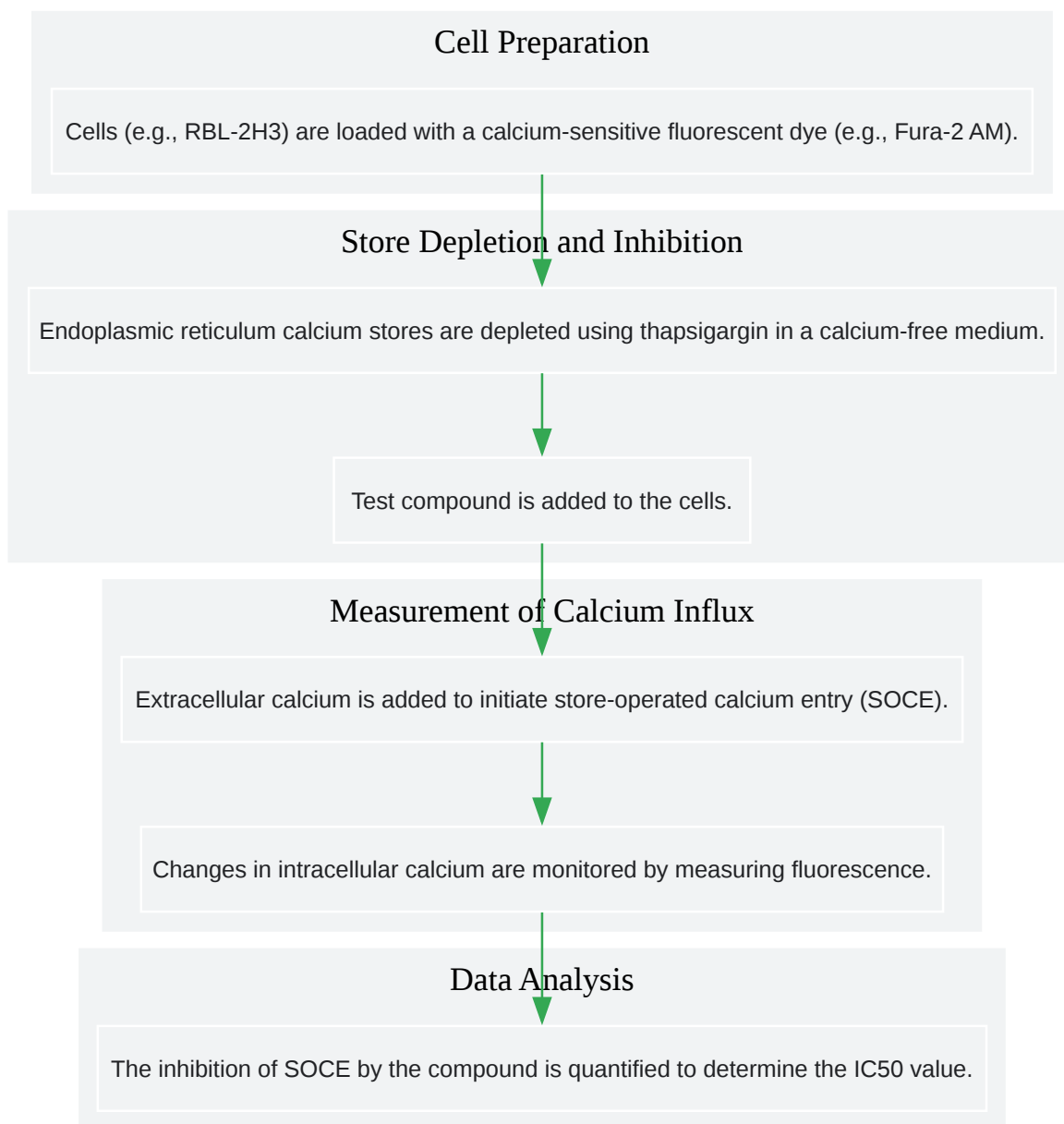
Key Findings:

- A "reversed" amide linker (-CO-NH-) as in compounds 9 and 10 is significantly more potent than the "normal" amide linker (-NH-CO-) found in compounds 7 and 8.^[1]
- The nature of the aryl substituent (Ar) also influences the activity, with the 2,4-dichlorophenyl group generally leading to higher potency.^[1]

Experimental Protocols: Calcium Influx Assay

The ability of compounds to block CRAC channels is assessed by measuring changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to store depletion.

Workflow for Calcium Influx Assay:



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Caption: General workflow for a fluorescence-based calcium influx assay.

Anticancer Activity: A Multifaceted Approach

The indazole scaffold is present in several approved anticancer drugs, and novel derivatives continue to be explored for their antiproliferative activities. The substituents at various positions of the indazole ring contribute to the overall efficacy and selectivity of these compounds.

Structure-Activity Relationship of 3-Vinylindazole Derivatives as Trk Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when fused to other proteins, can act as oncogenic drivers. 3-Vinylindazole derivatives have been identified as potent Trk inhibitors.

Compound ID	R	TrkA IC50 (nM)	TrkB IC50 (nM)	TrkC IC50 (nM)
11	H	15.3	25.1	18.7
12	2-aminopyrimidine	1.6	2.9	2.0
13	2-hydroxypyridine	8.9	12.4	10.5
14	4-aminophenyl	5.2	7.8	6.1

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

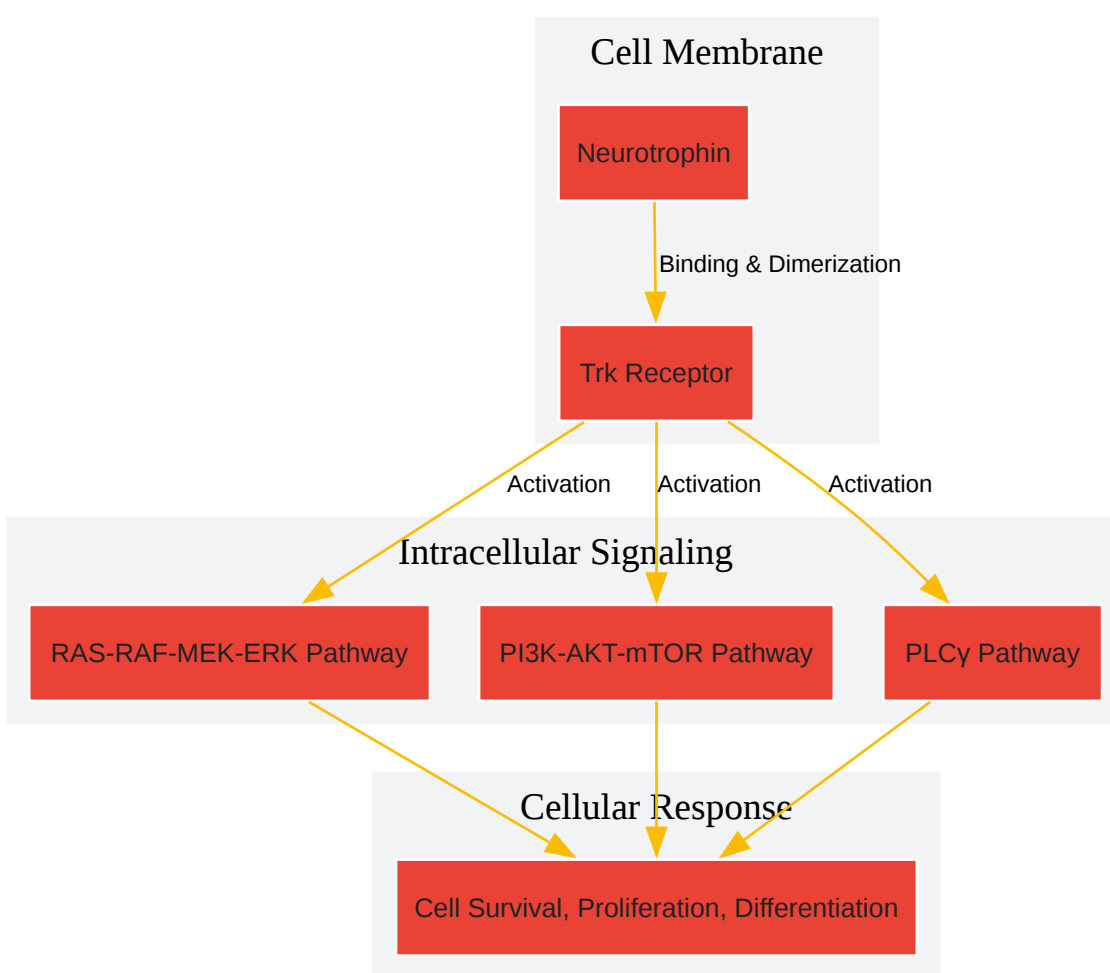
- The introduction of a substituted aryl or heteroaryl group (R) on the vinyl moiety significantly enhances the inhibitory potency against Trk kinases compared to the unsubstituted analog (11).
- A 2-aminopyrimidine substituent (12) provides the most potent inhibition across all three Trk isoforms, with low nanomolar IC50 values.[\[2\]](#)

- Other substitutions, such as 2-hydroxypyridine (13) and 4-aminophenyl (14), also result in potent Trk inhibition.[2]

Experimental Protocols: Cell Proliferation Assay

The antiproliferative activity of the compounds is commonly evaluated using a cell-based assay, such as the MTT or SRB assay, on cancer cell lines.

Signaling Pathway of Trk Receptors:



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Caption: Simplified signaling pathways activated by Trk receptors.

Conclusion

The indazole scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The substituent at the 3-position is a key determinant of activity and selectivity. While specific SAR data for **2-(1H-Indazol-3-yl)ethanol** is limited, the analysis of related 3-substituted indazoles provides valuable insights. The ethanol sidechain introduces a hydroxyl group capable of forming hydrogen bonds, which could be a critical interaction with target proteins. Further investigation into analogs of **2-(1H-Indazol-3-yl)ethanol**, by modifying the length of the alkyl chain, introducing substituents on the phenyl ring, or replacing the hydroxyl group with other functional groups, would be a logical next step in exploring the full therapeutic potential of this chemical space. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals to design and evaluate novel indazole-based therapeutics.

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References

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